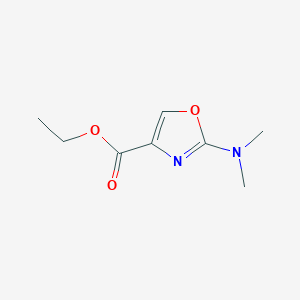

Ethyl 2-(dimethylamino)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5-13-8(9-6)10(2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCHFNBJHACNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)oxazole-4-carboxylate typically involves the reaction of ethyl oxazole-4-carboxylate with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Oxazole-4-carboxylic acid derivatives.

Reduction: Saturated heterocyclic compounds.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(dimethylamino)oxazole-4-carboxylate has shown promising potential in the development of pharmaceutical compounds. Its structural properties allow it to act as a building block for various bioactive molecules.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, effective against several pathogens. It has been utilized in synthesizing derivatives that enhance its efficacy against resistant strains of bacteria and fungi.

- Anticancer Properties : Notably, studies have demonstrated that this compound induces apoptosis in triple-negative breast cancer (TNBC) cell lines. This action is attributed to its ability to interfere with cellular signaling pathways, making it a candidate for further anticancer drug development.

Organic Synthesis Applications

The compound serves as an essential intermediate in organic synthesis, facilitating the production of more complex molecules.

- Synthesis of Oxazoles : this compound can be synthesized through various methods, including flow synthesis techniques that enhance yield and purity. For instance, the use of manganese dioxide in flow reactors has been reported to improve the conversion rates of related oxazolines to their corresponding oxazoles .

- Building Block for Complex Molecules : It is utilized in the synthesis of other heterocyclic compounds, which are crucial in developing new pharmaceuticals. The versatility of this compound allows chemists to modify its structure to create derivatives with enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that derivatives synthesized from it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylate group enhanced antimicrobial potency.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Very High | High |

Case Study 2: Anticancer Activity

In vitro studies on TNBC cell lines showed that this compound induced apoptosis through caspase activation pathways. The findings suggest a potential mechanism involving the inhibition of anti-apoptotic proteins.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 80 | 20 |

| 25 | 50 | 45 |

| 50 | 30 | 70 |

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key oxazole derivatives and their substituent-driven properties:

Key Observations:

- Electronic Effects: The dimethylamino group in the target compound likely increases electron density at the oxazole ring’s 2-position, enhancing nucleophilic reactivity compared to non-amino analogs (e.g., methoxyphenyl or isopropyl substituents). This contrasts with electron-withdrawing groups like bromine in ’s brominated derivative, which reduces ring reactivity .

- Solubility: Polar substituents (e.g., dimethylamino, amino) improve solubility in polar solvents compared to hydrophobic groups (isopropyl, o-tolyl). Ethyl 2-aminooxazole-4-carboxylate () may exhibit even higher polarity due to the primary amine’s hydrogen-bonding capacity .

- Synthetic Utility: Bulky substituents (e.g., isopropyl in ) limit steric accessibility for further functionalization, whereas dimethylamino groups balance steric and electronic effects for diverse reactivity .

Reactivity and Functionalization Pathways

- Bromination: Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate undergoes bromination at the 5-position with 85% yield, suggesting that electron-donating groups (methoxy, dimethylamino) direct electrophilic substitution to specific ring positions . The dimethylamino group in the target compound may similarly influence regioselectivity.

- Ester Hydrolysis: The ethyl carboxylate group is susceptible to hydrolysis, a property shared across all analogs. However, electron-donating groups (e.g., dimethylamino) could stabilize the intermediate, altering hydrolysis kinetics compared to non-activated derivatives.

Biological Activity

Ethyl 2-(dimethylamino)oxazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : The compound exhibits notable activity against a range of pathogens, indicating its potential as an antimicrobial agent.

- Anticancer Activity : Research suggests that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines. It has shown efficacy against various types of cancer, including triple-negative breast cancer (TNBC) .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The oxazole ring structure allows for interactions with enzymes and receptors, which can lead to diverse biological effects. Notably, it has been shown to suppress key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and JAK/STAT pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the dimethylamino group enhances its solubility and bioavailability, while the ethyl ester contributes to its pharmacokinetic properties. Comparative studies with similar compounds have highlighted the unique substitution pattern on the oxazole ring that influences its reactivity and biological effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in TNBC cell lines | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer |

Case Study: Anticancer Activity in TNBC

In a study examining the anticancer properties of this compound, researchers found that treatment led to a significant reduction in tumor volume in mouse models. The compound was observed to induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts the cell cycle. Additionally, it increased levels of phosphorylated γH2AX, indicating DNA damage, which is crucial for triggering apoptosis .

Synergistic Effects with Chemotherapeutics

Further investigations revealed that this compound exhibited synergistic effects when combined with established chemotherapeutic agents like docetaxel and vinorelbine. This combination therapy not only enhanced cytotoxicity but also improved overall survival rates in experimental models .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(dimethylamino)oxazole-4-carboxylate?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted benzamides with ethyl bromopyruvate under reflux conditions in a toluene/dioxane solvent system (1:1 v/v) for 24 hours. Purification via silica gel column chromatography (e.g., petroleum ether:ethyl acetate, 97:3) yields the product . Alternative methods include functionalizing preformed oxazole rings with dimethylamino groups via nucleophilic substitution or reductive amination, though reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side reactions .

Q. How is this compound characterized spectroscopically?

- FTIR : The ester carbonyl (C=O) stretch appears at 1700–1750 cm⁻¹, while the oxazole ring C=N/C-O vibrations are observed between 1600–1650 cm⁻¹ .

- NMR : In H NMR, the ethyl group shows a triplet at δ 1.3 ppm (CH) and a quartet at δ 4.3 ppm (CH). The dimethylamino group resonates as a singlet at δ 2.9–3.1 ppm. C NMR confirms the ester carbonyl at δ 165–170 ppm and oxazole carbons at δ 140–160 ppm .

Q. What are the key reactivity trends of the oxazole ring in this compound?

The oxazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the dimethylamino group. Common reactions include bromination (using N-bromosuccinimide) and cross-coupling (e.g., Suzuki-Miyaura). The ester group is susceptible to hydrolysis under acidic/basic conditions, requiring careful pH control during derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may increase side products.

- Catalysis : Lewis acids (e.g., ZnCl) or iodine can accelerate ring formation .

- Temperature control : Prolonged reflux (>24 hours) improves conversion but risks decomposition. Data from analogous syntheses show yields ranging from 50% (standard conditions) to 85% (optimized bromination) .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts often arise from incomplete cyclization or over-bromination. For example, incomplete benzamide conversion leads to uncyclized intermediates, detected via TLC (R ≈ 0.3 in ethyl acetate). Mechanistic studies using O-labeling or DFT calculations can pinpoint transition-state energetics, guiding condition adjustments .

Q. How does the dimethylamino group influence regioselectivity in further functionalization?

The dimethylamino group acts as an electron donor, directing electrophiles to the oxazole 5-position. Steric hindrance from the dimethyl group can reduce reactivity at the 2-position. For example, bromination at the 5-position proceeds with >80% selectivity, confirmed by NOESY NMR .

Q. What strategies mitigate hygroscopicity and stability issues in this compound?

- Storage : Anhydrous conditions (e.g., argon atmosphere) and desiccants (silica gel) prevent hydrolysis of the ester group.

- Derivatization : Converting the ester to a more stable amide (via aminolysis) improves shelf life .

Methodological Recommendations

- Purification : Use gradient elution in column chromatography (petroleum ether:ethyl acetate 95:5 to 80:20) to separate polar byproducts .

- Reaction Monitoring : Employ TLC (silica gel GF) with UV detection at 254 nm for real-time tracking .

- Advanced Characterization : X-ray crystallography (as in ) resolves ambiguities in regiochemistry or stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.